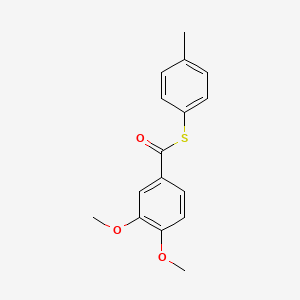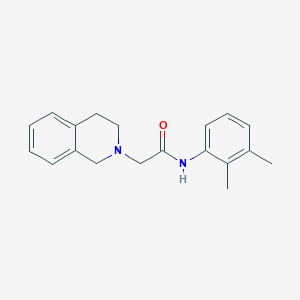
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Methylone' and belongs to the class of cathinones. Cathinones are a group of chemicals that are structurally similar to amphetamines and have stimulant effects.
Mécanisme D'action
The exact mechanism of action of S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior.
Biochemical and Physiological Effects:
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has been shown to have stimulant effects on the central nervous system. It can increase alertness, energy, and focus. It has also been shown to increase heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have potent stimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, its potential for abuse and addiction makes it a limited choice for research involving humans.
Orientations Futures
There are several future directions for research involving S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate. One potential direction is to investigate its potential use as a treatment for depression and anxiety. Another direction is to study its effects on the brain and behavior in animal models. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body.
In conclusion, S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and thiourea. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has been studied extensively for its potential applications in various fields. In the field of medicine, it has been investigated for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-4-7-13(8-5-11)20-16(17)12-6-9-14(18-2)15(10-12)19-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERUYUCZHFHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)

![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)
![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)


![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)



![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)